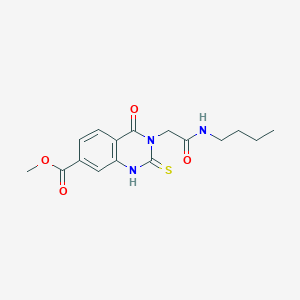

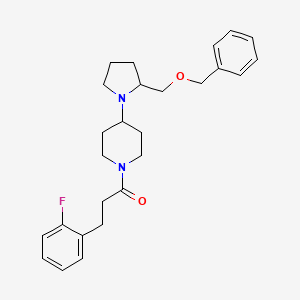

![molecular formula C5H8N4O B2702934 5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 2377035-39-5](/img/structure/B2702934.png)

5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a new substituted 5,6,7,8-tetrahydro triazolo pyridine-3 (2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo [2,1-c] [1,2,4]triazol-3-ones .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves the addition of triethylamine to a suspension of the compound in dichloromethane, followed by the addition of isocyanates . Another method involves the use of commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of this compound was determined through a sequence of spectral analysis, including 1 H-NMR, 13 C-NMR, IR, and HRMS .Chemical Reactions Analysis

The compound has been used in the creation of a small library of triazolopyrazines with a variety of substituents in position 3 . It has also been involved in reactions concerning contamination with N-nitrosamines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point and boiling point . It is also known to form a protective layer on the steel surface due to its adsorption behavior following Langmuir’s adsorption isotherm .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research highlights the synthesis of various heterocyclic compounds, including triazolo[4,3-b]pyridazine derivatives, which show significant pharmaceutical importance. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involves treating specific compounds in dry dichloromethane (DCM) followed by heating with chloroamine T in ethanol to furnish the desired compound. This compound has been characterized using spectroscopic techniques and XRD, confirming its structure. Density functional theory (DFT) calculations and Hirshfeld surface analysis have been performed to understand the compound's molecular interactions and energy frameworks, indicating its potential for further pharmacological exploration (Sallam et al., 2021).

Pharmacological Applications

Triazolo and tetrazolopyridazine derivatives have been synthesized and evaluated for their potential pharmacological effects. For example, certain derivatives have shown a positive effect in lowering blood pressure without affecting the heart rate in rat models. This suggests potential applications in cardiovascular diseases, highlighting the importance of these compounds in medical research (Katrusiak et al., 2001).

Chemical Properties and Reactions

Studies on the borohydride reduction of pyridazine compounds, including triazolo[4,3-b]pyridazine derivatives, reveal insights into their chemical reactivity. Sodium borohydride reduction of these compounds leads to the formation of 5,6,7,8-tetrahydro derivatives, with the mechanism suggesting a selective reduction process that influences the extent of reduction and the formation of dihydro derivatives based on substituent effects. This research provides valuable information for synthetic chemists interested in the reductive transformations of heterocyclic compounds (Kadaba et al., 1976).

Mécanisme D'action

The molecular and cellular effects of this compound would be the result of its interactions with its targets and the subsequent changes in biochemical pathways. These effects could range from changes in cell signaling to effects on cell growth or survival, depending on the specific targets and pathways involved .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that this compound is part of the THTP family, which has been identified to provide potent ligands for numerous receptors

Cellular Effects

Some triazolo pyrazine derivatives have been tested for their antimicrobial activity, showing potential activity against bacterial strains

Molecular Mechanism

It is known that this compound is part of the THTP family, which has been identified to provide potent ligands for numerous receptors

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h6H,1-3H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXMHWGSUFMTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)N2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

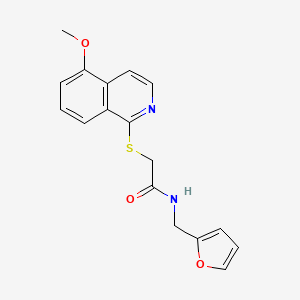

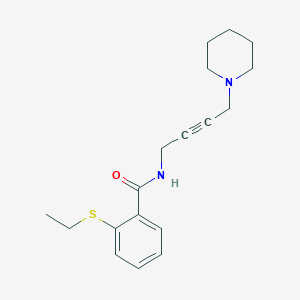

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2702855.png)

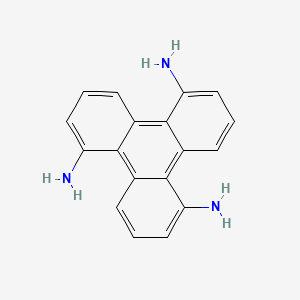

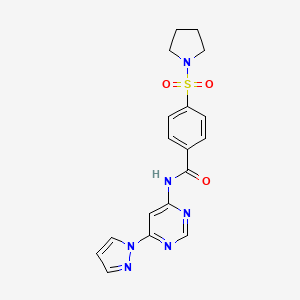

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2702856.png)

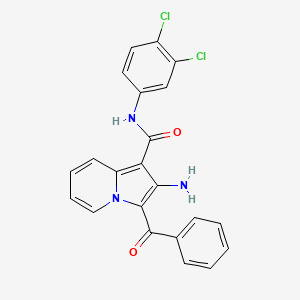

![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2702862.png)

![3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B2702865.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2702869.png)

![2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2702871.png)

![(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2702873.png)